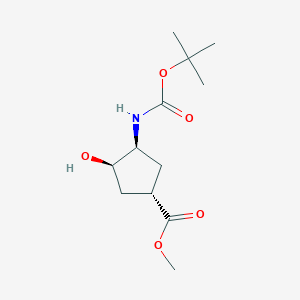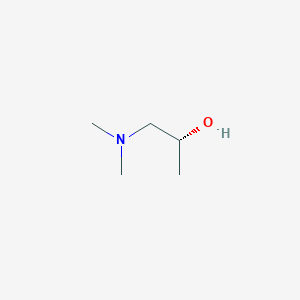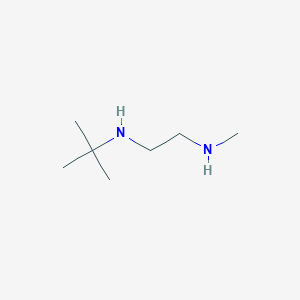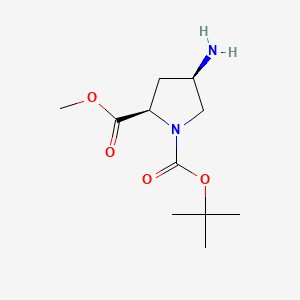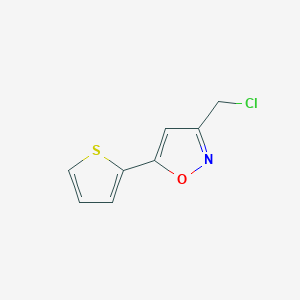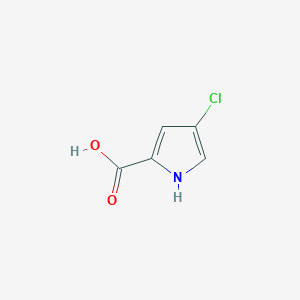
4-chloro-1H-pyrrole-2-carboxylic Acid
説明
- 4-Chloro-1H-pyrrole-2-carboxylic acid is an organic compound.
- It exists as a colorless to pale yellow solid, either in crystalline or powdered form.
- It has low solubility at room temperature.
- It is stable under strong alkaline conditions.
Synthesis Analysis
- Various methods exist for synthesizing pyrroles, including the Paal-Knorr Pyrrole Synthesis, metal-catalyzed conversions of diols and amines, and N-substitution reactions.
- Future research could explore more sustainable and efficient synthetic routes.
Molecular Structure Analysis
- The molecular formula is C5H4ClNO2, with a molecular weight of 145.54 g/mol.
- The structure consists of a pyrrole ring with a carboxylic acid group attached at position C2.
Chemical Reactions Analysis
- Pyrrole compounds can undergo various reactions, including condensations, cyclizations, and functional group transformations.
- Future studies could investigate novel synthetic methodologies for pyrrole derivatives.
Physical And Chemical Properties Analysis
- Boiling point: 361.9°C at 760 mmHg.
- Flash point: 172.7°C.
- Solubility: Low solubility at room temperature.
- Safety precautions: Avoid inhalation, skin contact, and exposure to strong acids or oxidants.
科学的研究の応用
-
Organic Synthesis : 4-Chloro-1H-pyrrole-2-carboxylic acid can be used in the synthesis of pyrrole compounds in organic chemistry .
-
Intermediate in Dye Production : It can also serve as an intermediate in the production of dyes .
-
Pharmaceutical Applications : Pyrrole compounds, including 4-chloro-1H-pyrrole-2-carboxylic Acid, are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
-
Antifungal and Antibiotic Properties : Pyrrole compounds are used in the production of fungicides and antibiotics .
-
Anti-Inflammatory Drugs : Pyrrole compounds are used in the production of anti-inflammatory drugs .
-
Cholesterol Reducing Drugs : Pyrrole compounds are used in the production of cholesterol reducing drugs .
-
Synthesis of Cholecystokinin Antagonists : Pyrrole compounds, including 4-chloro-1H-pyrrole-2-carboxylic Acid, can be used in the synthesis of cholecystokinin antagonists .
-
Synthesis of Benzopyran Antihypertensives : These compounds can also be used in the synthesis of benzopyran antihypertensives .
-
Synthesis of Azepinediones : Pyrrole compounds are used in the synthesis of azepinediones .
-
Synthesis of Antitumor Agents : Pyrrole compounds are known to be used in the synthesis of antitumor agents .
-
Inhibitors of Reverse Transcriptase : Pyrrole compounds are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
-
Synthesis of Pyrrole Compounds in Organic Chemistry : 4-Chloro-1H-pyrrole-2-carboxylic acid can be used in the synthesis of pyrrole compounds in organic chemistry .
将来の方向性
- Investigate potential applications of 4-chloro-1H-pyrrole-2-carboxylic acid in drug discovery or materials science.
- Explore greener synthetic routes and evaluate its properties in different contexts.
Feel free to ask for further details or clarification on any of these points! 😊
特性
IUPAC Name |
4-chloro-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTWVAYGATYZPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427873 | |
| Record name | 4-chloro-1H-pyrrole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1H-pyrrole-2-carboxylic Acid | |
CAS RN |
27746-03-8 | |
| Record name | 4-Chloro-1H-pyrrole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27746-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-1H-pyrrole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



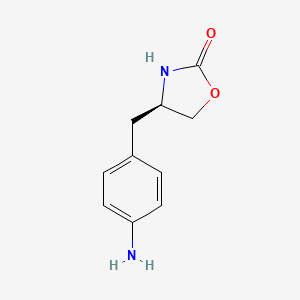
![(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide](/img/structure/B1599486.png)

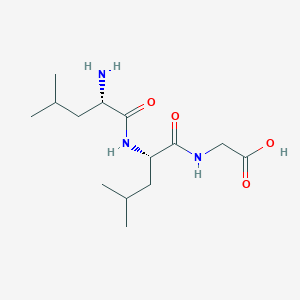
![[(1S,2S)-2-hydroxycycloheptyl]methylazanium](/img/structure/B1599491.png)

